4-Isopropylthioaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-ylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARPKBYKCBGIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathway Development for 4 Isopropylthioaniline
Established Reaction Pathways for Thioanilines
The synthesis of thioanilines, including 4-Isopropylthioaniline, generally follows one of several well-documented routes. These pathways leverage common starting materials and reliable transformations to construct the target molecule.
Nucleophilic aromatic substitution (SNAr) is a primary method for forming aryl thioethers. wikipedia.orgdalalinstitute.com This reaction mechanism involves the displacement of a good leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org For the synthesis of thioaniline precursors, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (NO₂), positioned ortho or para to the leaving group. wikipedia.orgyoutube.comyoutube.com
In a typical SNAr synthesis relevant to this compound, a substrate like p-chloronitrobenzene would be treated with an isopropylthiolate nucleophile. The electron-withdrawing nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed when the nucleophile attacks the carbon atom bearing the leaving group. wikipedia.orgyoutube.com This stabilization is crucial for the reaction to proceed. The subsequent loss of the halide leaving group restores the aromaticity of the ring, yielding the nitro-substituted thioether, which can then be reduced to the target aniline (B41778). The effectiveness of EWGs in these reactions is well-documented, as they facilitate the attack by the nucleophile and stabilize the key intermediate. youtube.commdpi.com
The creation of the carbon-sulfur (C-S) bond is the central transformation in the synthesis of this compound. lnu.edu.cnorganic-chemistry.org Beyond the SNAr approach, other strategies are employed to forge this linkage. One common method involves the reaction of an aryl halide with a thiol in the presence of a catalyst, often a transition metal complex, in what is known as a cross-coupling reaction.
Another strategy involves the thiocyanation of an aniline derivative, followed by alkylation. For instance, anilines can undergo C-H functionalization to introduce a thiocyanate (B1210189) (SCN) group onto the aromatic ring. nih.gov This reaction can be achieved using reagents like ammonium (B1175870) thiocyanate and an oxidizing agent. The resulting 4-thiocyanatoaniline can then be treated with a base and an isopropyl halide. A patent describes a process where 2,3-dichloro-4-(thiocyanato)aniline is reacted with methyl iodide in the presence of potassium hydroxide (B78521) to yield 2,3-dichloro-4-(methylthio)aniline, demonstrating the viability of this derivatization approach. google.com A similar pathway could be adapted for the synthesis of this compound.
Many synthetic pathways for thioanilines converge on a final reduction step. As mentioned in the SNAr approach, the amine functionality is often masked as a nitro group, which activates the ring for C-S bond formation. The subsequent reduction of the nitro group to an amine is a well-established and efficient transformation. This reduction can be carried out using various reagents, such as metal catalysts (e.g., Pd/C) with hydrogen gas, or dissolving metals like zinc or tin in acidic media. prepchem.com
The conversion of 4-nitrothiophenol (B108094) (NTP) to 4-aminothiophenol (B129426) (ATP) is a standard example of this reduction process. acs.orgresearchgate.net This transformation is crucial in plasmon-induced catalysis studies and highlights a common route where the sulfur and nitrogen functionalities are introduced in separate steps. acs.org Derivatization routes can also start from an existing aniline. For example, 4-aminothiophenol can be directly alkylated on the sulfur atom with an isopropyl halide to yield this compound, provided that the amine group is suitably protected to prevent N-alkylation.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is critical for developing a commercially viable and efficient synthesis. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, catalyst system, and reaction time. nih.govtudelft.nl For the synthesis of this compound, these factors can significantly impact the yield and purity of the final product.
For instance, in an SNAr reaction, the choice of solvent can influence the solubility of the reactants and the rate of reaction. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred. The temperature is also a crucial factor; while higher temperatures can increase the reaction rate, they may also lead to the formation of unwanted byproducts.
The impact of different reaction conditions can be illustrated by examining a model system. The following table shows hypothetical optimization data for the synthesis of a thioether via an SNAr reaction, demonstrating how systematic changes can lead to improved yields. researchgate.net
| Entry | Solvent | Heating Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | Conventional | Reflux | 12 | 45 |
| 2 | Water | Conventional | Reflux | 12 | 65 |
| 3 | DMF | Conventional | 100 | 8 | 82 |
| 4 | Water | Microwave | 120 | 0.5 | 78 |
| 5 | DMF | Microwave | 120 | 0.5 | 91 |
This table illustrates how reaction parameters can be optimized. Data is representative of typical findings in synthetic chemistry optimization studies. researchgate.net
Precursor Chemistry and Intermediate Reactivity in Thioaniline Preparation
The success of any synthesis of this compound is highly dependent on the reactivity of the chosen precursors and the stability of the reaction intermediates.
Precursors: Common precursors include:
4-Halonitrobenzene (e.g., 4-chloronitrobenzene): The nitro group activates the ring for SNAr, and the halogen serves as the leaving group. youtube.com
Isopropyl thiol (2-Propanethiol): This is the source of the isopropylthio group. It is typically deprotonated in situ with a base to form the more nucleophilic isopropylthiolate.
4-Aminothiophenol: This precursor already contains the aniline and thiol functionalities. Its use requires a selective S-alkylation reaction.
Aniline and Ammonium thiocyanate: These can be used to generate a thiocyanatoaniline intermediate. nih.gov
Meisenheimer Complex: In the SNAr pathway, the stability of the Meisenheimer complex is paramount. The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which lowers the activation energy of the reaction. wikipedia.orgyoutube.com The presence of multiple EWGs can stabilize this intermediate to the point where it can be isolated. youtube.com
Radical Anions: In some reduction pathways, such as the conversion of 4-nitrothiophenol, the reaction may proceed through a transient negative ion (radical anion) formed by the transfer of an electron to the molecule. researchgate.net The properties and subsequent reactions of this intermediate are key to forming the final product.
Principles of Sustainable Synthesis in this compound Production (Green Chemistry)
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. derpharmachemica.comsphinxsai.com Applying these principles to the synthesis of this compound can lead to more environmentally benign and economically favorable production methods.
Key green chemistry strategies include:
Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A major goal of green chemistry is to replace these with safer alternatives. Water is an ideal green solvent due to its non-toxicity and availability. derpharmachemica.comresearchgate.net Reactions such as certain C-S bond formations and FeCl₃-catalyzed syntheses of sulfur-containing aromatics have been successfully performed in water. rsc.orgnih.gov
Energy Efficiency: The use of alternative energy sources like microwave irradiation can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. researchgate.net Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce reactions, can often be performed in the absence of any solvent, further improving the environmental profile of the synthesis. nih.gov
Atom Economy: This principle encourages the design of syntheses that maximize the incorporation of all materials used in the process into the final product. sphinxsai.com Addition reactions and catalytic processes are generally preferred over stoichiometric reactions that generate significant waste.
Use of Less Hazardous Reagents: Replacing hazardous reagents with safer alternatives is a core tenet. For example, using a mild, recyclable catalyst like iron(III) chloride instead of more toxic heavy metal catalysts can significantly improve the safety and sustainability of a process. rsc.org
By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally friendly.
Mechanistic Insights into Reactions Involving 4 Isopropylthioaniline
Fundamental Organic Reaction Mechanisms Relevant to Thioanilines
The reactivity of 4-isopropylthioaniline is governed by the functional groups present: the primary aromatic amine (-NH₂) and the isopropyl thioether (-S-CH(CH₃)₂). The interplay of these groups dictates the molecule's behavior in various organic reactions.
Both the nitrogen of the amino group and the sulfur of the thioether group possess lone pairs of electrons, rendering them nucleophilic. However, their reactivity differs based on the reaction conditions.
Nitrogen as a Nucleophile: The amino group is a potent nucleophile. smolecule.com It readily participates in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. smolecule.comwizeprep.comlibretexts.orglibretexts.org The nitrogen atom's nucleophilicity can be influenced by the solvent and the nature of the electrophile. In reactions with halogenoalkanes, the primary amine can undergo further substitution to form secondary and tertiary amines. chemguide.co.uk
Sulfur as a Nucleophile: The sulfur atom in the thioether group is also nucleophilic, though generally less so than the nitrogen in the amino group. youtube.com It can react with strong electrophiles. youtube.com For instance, thioethers can be oxidized to sulfoxides and sulfones. smolecule.com The sulfur atom can also coordinate with metal centers and participate in reactions like S-arylation. su.sechemrxiv.org Thiolates, the conjugate bases of thiols, are even stronger nucleophiles than the neutral thiols. youtube.com
The relative nucleophilicity of the nitrogen and sulfur centers is a critical factor in determining the regioselectivity of reactions involving this compound.
In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions. Both the amino group and the thioether group are ortho-, para-directing activators. pearson.comnumberanalytics.compressbooks.publibretexts.org
Amino Group (-NH₂): The amino group is a strong activating group due to the lone pair on the nitrogen, which can donate electron density to the aromatic ring through a powerful resonance effect. pressbooks.publibretexts.org This effect outweighs its inductive electron-withdrawing effect. libretexts.org It directs incoming electrophiles to the ortho and para positions. numberanalytics.comlibretexts.org However, under strongly acidic conditions, such as in nitration reactions, the amino group can be protonated to form the anilinium ion (-NH₃⁺). chemistrysteps.com This group is strongly deactivating and a meta-director. chemistrysteps.com
Thioether Group (-SR): The thioether group is also an ortho-, para-director because the lone pairs on the sulfur atom can be donated to the benzene ring via resonance. pearson.com This makes the ortho and para positions more electron-rich and thus more susceptible to electrophilic attack. pressbooks.pub While it is an ortho-, para-director, the thioether group is generally considered a weak activator.
Given that this compound has the amino and thioether groups in a para relationship, electrophilic substitution will occur at the positions ortho to the amino group (positions 2 and 6) and ortho to the thioether group (positions 3 and 5). The powerful activating and directing effect of the amino group typically dominates, leading to substitution primarily at positions 3 and 5.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
| -NH₂ (Amino) | Activating | Ortho, Para |
| -SR (Thioether) | Activating | Ortho, Para |
| -NH₃⁺ (Anilinium) | Deactivating | Meta |
This table summarizes the general directing effects of the functional groups present in this compound and its protonated form.
Both thioethers and anilines can participate in radical reactions.
Thioethers: Thioethers can undergo one-electron oxidation to form radical cations. researchgate.netpsu.edursc.org These radical cations can be involved in various transformations, including dimerization and C-S bond formation. psu.edursc.orgbeilstein-journals.org Thiyl radicals, which can be generated from thiols, readily participate in addition reactions with alkenes. organic-chemistry.orgorganic-chemistry.org
Anilines: Aniline (B41778) derivatives can also form radical cations upon oxidation. beilstein-journals.orgbeilstein-journals.org These species can be key intermediates in certain synthetic transformations, such as photoredox-catalyzed reactions. beilstein-journals.orgbeilstein-journals.org The formation of aniline radical cations can be initiated by light in the presence of a photosensitizer. beilstein-journals.orgbeilstein-journals.org
The presence of both of these functional groups in this compound suggests its potential to engage in complex radical-mediated processes, possibly leading to polymerization or the formation of novel C-N and C-S bonds. theiet.org
Detailed Mechanistic Investigations of this compound Transformations
While specific mechanistic studies focused solely on this compound are not extensively documented, insights can be drawn from studies on related thioaniline and aniline derivatives. For instance, palladium-catalyzed reactions using thioether directing groups have been investigated, revealing that C-H activation can be a turnover-limiting step. acs.orgnih.gov
In the context of forming related structures, the synthesis of 2-(isopropylthio)aniline (B1631709) has been reported, often involving the reaction of 2-aminothiophenol (B119425) with an isopropyl halide. nih.govambeed.com Another approach involves the transition-metal-free reaction of sulfur nucleophiles with iodonium (B1229267) salts to produce thioanilines. su.sechemrxiv.orgchemrxiv.org
Oxidation of the thioether group in substituted thioanilines to the corresponding sulfoxide (B87167) is a common transformation, typically achieved using reagents like hydrogen peroxide in acetic acid. nih.gov
Reaction Kinetics and Transition State Analysis
Detailed kinetic and transition state analyses for reactions specifically involving this compound are limited in the public domain. However, general principles from related systems can be applied.
Kinetic studies on the nucleophilic aromatic substitution (SₙAr) reactions of substituted anilines have shown that the reaction rates are highly dependent on the electronic nature of the substituents on the aniline ring. d-nb.infounilag.edu.ng Hammett plots, which correlate reaction rates with substituent constants, often show good linearity, indicating a consistent mechanism. d-nb.inforesearchgate.net However, in some cases, biphasic Hammett plots are observed, suggesting a change in mechanism from a polar SₙAr pathway to a single electron transfer (SET) pathway as the nucleophilicity of the aniline increases. d-nb.info
The ionization constants of several p-alkylthioanilines have been studied, revealing that the basicity of the aniline is influenced by the alkyl group on the sulfur. ias.ac.in The order of basicity was found to be methyl > ethyl > isopropyl > t-butyl, which is consistent with the electron-donating inductive effect of the alkyl groups. ias.ac.in
Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the transition states of reactions involving anilines. For example, in the ferrate(VI) oxidation of substituted anilines, the energy of the transition state was found to be influenced by the nature of the para-substituent, affecting the reaction rate. nih.gov Similarly, DFT calculations have been used to elucidate the mechanism of rearrangements, such as the Bamberger rearrangement, by modeling the transition states. beilstein-journals.org
Derivatization Strategies and Functional Group Transformations of 4 Isopropylthioaniline
Amine Functional Group Derivatization Methodologies
The primary amine group is often the most reactive site on the 4-Isopropylthioaniline molecule, making it a primary target for derivatization. Its nucleophilic character allows for a variety of transformations, including acylation, sulfonylation, alkylation, and reductive amination.
Acylation and sulfonylation are fundamental transformations for aromatic amines, converting them into more stable amide and sulfonamide derivatives, respectively. These reactions typically proceed by nucleophilic attack of the amine nitrogen on the electrophilic carbonyl or sulfonyl center.
Acylation involves the reaction of this compound with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. This reaction transforms the basic amine into a neutral amide, significantly altering the compound's electronic and physical properties.
Sulfonylation is the reaction of the amine with a sulfonyl halide, typically a sulfonyl chloride, to form a sulfonamide. organic-chemistry.org This functional group is a key component in many therapeutic agents. The reaction is robust and can be performed under various conditions, including solvent-free microwave irradiation catalyzed by reagents like iron(III) chloride (FeCl₃) for enhanced efficiency. organic-chemistry.org For instance, a common synthetic route involves reacting a substituted aniline (B41778) with a benzenesulfonyl chloride derivative to produce the corresponding N-arylsulfonamide. ambeed.com The choice between acylation and sulfonylation can be critical in multi-step synthesis, as 3-oxo-β-sultams, which contain both functionalities, can act as either acylating or sulfonylating agents depending on the reaction conditions and the nucleophile. nih.gov
Alkylation of the amine group introduces alkyl substituents, leading to the formation of secondary or tertiary amines. This can be achieved through direct alkylation or, more commonly, via reductive amination.
Direct Alkylation with alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, palladium-catalyzed methods using directing groups have been developed for the controlled alkylation of C-H bonds, a strategy that highlights advanced synthetic approaches. nih.gov
Reductive Amination provides a more controlled, one-pot method for synthesizing secondary and tertiary amines. jocpr.com This process involves the initial reaction of this compound with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. jocpr.com A variety of reducing agents and catalysts can be employed.
Decaborane (B₁₀H₁₄) in methanol (B129727) has proven to be a simple and efficient system for the reductive amination of carbonyls with various amines, including anilines, at room temperature. organic-chemistry.org This method is compatible with numerous functional groups. organic-chemistry.org
Transition metal catalysts , particularly those based on iridium, are highly effective for synthesizing primary, secondary, and tertiary amines under mild conditions, often using formic acid or ammonium formate (B1220265) as the hydrogen source. kanto.co.jp These catalytic systems offer high reactivity and selectivity. jocpr.comkanto.co.jp
A summary of common conditions for reductive amination is provided below.
| Catalyst/Reagent System | Hydrogen Source | Typical Conditions | Reference |
| Iridium (Ir) Catalysts | Formic Acid / Ammonium Formate | 40-60 °C, various solvents | kanto.co.jp |
| Decaborane (B₁₀H₁₄) | Methanol (solvent acts as source) | Room temperature, Nitrogen atmosphere | organic-chemistry.org |
| Sodium Cyanoborohydride | Methanol / Acetic Acid | Room temperature | jocpr.com |
Thioether Functional Group Modification and Oxidation States
The thioether group (-S-iPr) in this compound is another key site for chemical modification, most notably through oxidation. The sulfur atom can exist in multiple oxidation states, primarily as a sulfoxide (B87167) (S=O) and a sulfone (SO₂), each imparting distinct chemical properties to the parent molecule. The oxidation of thioethers is a fundamental reaction in organic synthesis and has biological relevance. masterorganicchemistry.com
The oxidation process can be controlled to selectively yield either the sulfoxide or the sulfone. organic-chemistry.org
Oxidation to Sulfoxides : This is the first stage of oxidation. It can be achieved using a range of oxidizing agents under controlled conditions. Mild oxidants are preferred to prevent over-oxidation to the sulfone. masterorganicchemistry.com Metal-free, light-induced methods using quinoid catalysts and molecular oxygen offer a chemoselective pathway to sulfoxides. organic-chemistry.orgresearchgate.net Similarly, using iodine as the oxidant provides a versatile method for generating sulfoxides. d-nb.info
Oxidation to Sulfones : Stronger oxidizing agents or harsher reaction conditions will typically oxidize the thioether directly to the sulfone, or oxidize a pre-formed sulfoxide to the sulfone. masterorganicchemistry.com For example, using hydrogen peroxide with a niobium carbide catalyst efficiently produces sulfones, whereas a tantalum carbide catalyst under similar conditions yields the sulfoxide. organic-chemistry.org
The choice of oxidant and catalyst is crucial for achieving the desired oxidation state, as shown in the table below.
| Desired Product | Reagent/Catalyst | Key Features | Reference(s) |
| Sulfoxide | Hydrogen Peroxide (H₂O₂) / Tantalum Carbide | High yield and selectivity for sulfoxide. | organic-chemistry.org |
| Sulfoxide | KuQuinone (KuQ) / Visible Light / O₂ | Metal-free, photocatalytic, high selectivity. | organic-chemistry.orgresearchgate.net |
| Sulfoxide | Iodine (I₂) | Mediating redox reaction that generates protons. | d-nb.info |
| Sulfone | Hydrogen Peroxide (H₂O₂) / Niobium Carbide | High yield and selectivity for sulfone. | organic-chemistry.org |
| Sulfone | m-Chloroperoxybenzoic acid (m-CPBA) | Strong, common oxidant; can be difficult to stop at sulfoxide stage. | masterorganicchemistry.comnottingham.ac.uk |
These oxidation reactions are not merely academic; the resulting sulfoxides and sulfones are valuable intermediates in the synthesis of cleavable polymers and other functional materials. nih.gov
Isopropyl Moiety Transformations and Stereochemical Considerations
Transformations involving the isopropyl group attached to the thioether are less common compared to reactions at the amine or sulfur center. The sp³-hybridized C-H bonds of the isopropyl moiety are significantly less reactive than the N-H bonds of the amine or the C-H bonds of the aromatic ring.
Direct functionalization of these C-H bonds is challenging and typically requires advanced synthetic methods, such as transition-metal-catalyzed C-H activation. nih.gov These reactions often rely on a directing group within the molecule to position the metal catalyst in close proximity to the target C-H bond. gu.se While the amine or a derivatized amine group in this compound could potentially serve as a directing group, achieving selective functionalization of the isopropyl group over the more reactive aromatic ring positions would be a significant synthetic challenge.
Given the presence of a chiral center if one of the methyl groups of the isopropyl moiety were to be functionalized, stereochemical considerations would become important. However, based on available literature, such transformations on this compound itself are not well-established, and this pathway remains a subject for exploratory synthetic research rather than a routine derivatization strategy.
Strategies for Regioselective Functionalization of the Aromatic Ring
Functionalization of the aromatic ring introduces new substituents, which is a key strategy for modulating the molecule's properties. In this compound, the regioselectivity of electrophilic aromatic substitution is governed by the two existing substituents: the strongly activating, ortho-, para-directing amine group (-NH₂) and the moderately activating, ortho-, para-directing isopropylthio group (-S-iPr).
Due to the powerful activating effect of the amine group, electrophilic substitution is expected to occur predominantly at the positions ortho to the amine (C3 and C5). Achieving substitution at the C2 or C6 positions, which are ortho to the thioether group, would likely require a directing-group strategy to override the influence of the amine. gu.se
Modern synthetic chemistry offers several advanced methods for the regioselective functionalization of aromatic rings. organic-chemistry.org
Directing Group-Mediated C-H Activation : This powerful strategy enables the functionalization of specific C-H bonds that might otherwise be unreactive. gu.se By temporarily installing a directing group, a catalyst can be guided to a specific position on the ring for reactions like arylation or alkenylation. nih.gov
Catalyst and Base Control : The choice of catalyst and base can profoundly influence the outcome of a reaction. For instance, in the alkylation of certain heterocyclic systems, the use of caesium carbonate (Cs₂CO₃) as a base has been shown to selectively promote O-alkylation over N-alkylation, demonstrating that reaction conditions can be fine-tuned to favor a specific regioisomer. nih.govrsc.org
These strategies are crucial for synthesizing specifically substituted derivatives of this compound, which are often required for structure-activity relationship (SAR) studies in drug discovery and materials science.
Derivatization Protocols for Advanced Analytical Applications (e.g., GC-MS, LC-MS)
For analytical purposes, especially in hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), chemical derivatization is often a necessary step. jfda-online.comresearchgate.net Derivatization is employed to enhance analyte volatility, improve thermal stability, increase detection sensitivity, or improve chromatographic separation. jfda-online.comnih.gov
For GC-MS Analysis: The primary goal of derivatization for GC is to convert polar, non-volatile compounds into derivatives that are volatile and thermally stable enough to pass through the GC system. alwsci.com For this compound, the polar amine group is the main target for derivatization.
Silylation : This is the most common derivatization method for GC, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group or a similar silyl (B83357) group. chemcoplus.co.jp Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to derivatize amines. sigmaaldrich.com
Acylation : Reacting the amine with a fluorinated acylating agent, such as trifluoroacetic anhydride (TFAA), produces a fluoroacyl derivative. This not only increases volatility but can also dramatically improve sensitivity when using an electron-capture detector (ECD). jfda-online.com
For LC-MS Analysis: In LC-MS, derivatization is used less for volatility and more to improve chromatographic behavior (e.g., retention on a reversed-phase column) and to enhance ionization efficiency in the mass spectrometer. nih.govmdpi.com
Amine-Reactive Reagents : Specific reagents are used to tag the amine group. For example, 6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate (B1207046) (AQC) reacts with primary amines to form highly fluorescent derivatives that also show improved retention and ionization. nih.gov
Isotope-Coded Derivatization : For quantitative analysis, stable isotope-coded derivatization agents can be used. This involves derivatizing a sample with a "light" version of the reagent and a standard with a "heavy" (e.g., deuterium-labeled) version, allowing for precise relative quantification by MS. rsc.org
The following table summarizes common derivatization reagents for analytical applications.
| Analytical Technique | Reagent Class | Example Reagent | Target Functional Group | Purpose | Reference(s) |
| GC-MS | Silylating Agents | BSTFA, MBDSTFA | -NH₂, -SH | Increase volatility and thermal stability. | chemcoplus.co.jpsigmaaldrich.com |
| GC-MS | Acylating Agents | Trifluoroacetic Anhydride (TFAA) | -NH₂ | Increase volatility, improve detection. | jfda-online.com |
| LC-MS | Amine Labeling | 6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate (AQC) | -NH₂ | Improve retention, enhance fluorescence/MS signal. | nih.gov |
| LC-MS | Carboxyl Labeling | 1-phenyl-3-methyl-5-pyrazolone (PMP) | -COOH | Improve retention and ionization (used after converting amine to carboxyl). | nih.gov |
These derivatization protocols are essential for the accurate detection and quantification of this compound and its metabolites or degradation products in complex matrices.
Advanced Spectroscopic Research Methodologies for 4 Isopropylthioaniline Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. savemyexams.com By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. libretexts.org
One-dimensional (1D) NMR spectra provide foundational information about the types and number of chemically distinct protons and carbons in a molecule.
¹H NMR: The proton NMR spectrum of 4-isopropylthioaniline is expected to show distinct signals corresponding to the aromatic, amine, and isopropyl protons. The aromatic region would likely display a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the isopropyl group would appear as a septet for the single methine (CH) proton, due to coupling with the six equivalent methyl protons, and a doublet for the two methyl (CH₃) groups. usp.br The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments in the molecule. savemyexams.com For this compound, six distinct signals are anticipated: four for the aromatic carbons and two for the isopropyl carbons. The two methyl carbons of the isopropyl group are chemically equivalent and thus produce a single signal. libretexts.org The chemical shifts are influenced by the electron-donating amino group and the sulfur atom. Tetramethylsilane (TMS) is typically used as a reference standard, with its signal set to 0 ppm. savemyexams.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Nucleus | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| Aromatic CH (ortho to -NH₂) | 7.2 - 7.4 (d) | 135 - 137 |
| Aromatic CH (ortho to -SPr) | 6.6 - 6.8 (d) | 115 - 117 |
| Isopropyl CH | 3.2 - 3.5 (septet) | 35 - 38 |
| Isopropyl CH₃ | 1.2 - 1.4 (d) | 22 - 24 |
| Aromatic C-NH₂ | - | 145 - 148 |
| Aromatic C-SPr | - | 128 - 130 |
| Amine NH₂ | 3.5 - 4.5 (broad s) | - |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and concentration. d = doublet, septet = septet, s = singlet.
Two-dimensional (2D) NMR experiments provide deeper insight by showing correlations between nuclei, which is invaluable for confirming the assignments made from 1D spectra. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. emerypharma.com In this compound, a COSY spectrum would show a cross-peak connecting the isopropyl CH septet with the isopropyl CH₃ doublet, confirming their connectivity. It would also show correlations between adjacent protons on the aromatic ring. wikipedia.orgemerypharma.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Correlation): This technique maps protons directly to the carbons they are attached to (one-bond C-H correlation). youtube.comlibretexts.orgcolumbia.edu An HSQC spectrum would definitively link the proton signals for the aromatic C-H, isopropyl C-H, and isopropyl CH₃ to their corresponding carbon signals in the ¹³C spectrum, greatly aiding in the unambiguous assignment of the carbon skeleton. libretexts.orgcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity by detecting correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). wikipedia.orgyoutube.com This is particularly useful for identifying quaternary carbons (those with no attached protons). emerypharma.com For this compound, key HMBC correlations would include:
A correlation from the isopropyl methine proton to the C4 aromatic carbon, confirming the attachment point of the isopropylthio group.
Correlations from the aromatic protons to their neighboring carbons, helping to distinguish the C1 and C4 carbons and confirm the substitution pattern.
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. compoundchem.comlibretexts.org The resulting spectra serve as a "molecular fingerprint," providing characteristic patterns for identification and information about the functional groups present. anton-paar.cominnovatechlabs.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. youtube.com These absorptions occur at specific frequencies, which are characteristic of the types of chemical bonds present. cognitoedu.org For this compound, key absorption bands would be expected for the N-H bonds of the amine, the aromatic and aliphatic C-H bonds, the C=C bonds of the benzene ring, and the C-S bond. The region below 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of peaks unique to the molecule. cognitoedu.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mt.com While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals. For this compound, the C-S stretching and the symmetric breathing mode of the benzene ring are expected to be prominent in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| Amine (-NH₂) | N-H Stretch (symmetric & asymmetric) | 3300 - 3500 (two bands) | Medium |
| Amine (-NH₂) | N-H Bend (scissoring) | 1590 - 1650 | Weak |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H | C-H Stretch (isopropyl) | 2850 - 2970 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 (multiple bands) | Strong |
| Thioether (-S-C) | C-S Stretch | 600 - 750 | Strong |
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy state. elte.humsu.edu The technique is used to analyze molecules containing chromophores—light-absorbing functional groups. chemguide.co.uk
The primary chromophore in this compound is the benzene ring. Its absorption profile is significantly modified by the presence of the amino (-NH₂) and isopropylthio (-S-iPr) groups, which act as auxochromes. These groups possess non-bonding electrons that can interact with the π-electron system of the ring, typically shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and increasing the absorption intensity. elte.hu The spectrum is expected to show strong absorptions corresponding to π → π* transitions. elte.huchemguide.co.uk
Table 3: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λmax (nm) | Solvent |
| π → π | 250 - 270 | Ethanol or Hexane |
| π → π (charge transfer) | 290 - 310 | Ethanol or Hexane |
Note: The exact λmax and molar absorptivity (ε) values are dependent on the solvent used.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural details of a compound by measuring the mass-to-charge ratio (m/z) of its ions. savemyexams.com The molecule is first ionized and then broken into fragments; the pattern of these fragments provides clues to the molecule's structure. youtube.com
For this compound (C₉H₁₃NS), the exact molecular mass is approximately 167.08 Da. A high-resolution mass spectrometer can measure this mass with high precision, confirming the molecular formula. The fragmentation pattern is highly dependent on the ionization method used. iitd.ac.in Common fragmentation pathways would involve the cleavage of the isopropyl group.
ESI and APCI are soft ionization techniques that are particularly useful for analyzing polar and semi-polar molecules, respectively. numberanalytics.commetwarebio.com Unlike hard ionization methods that cause extensive fragmentation, ESI and APCI typically generate an abundant protonated molecular ion, [M+H]⁺. nih.govslideshare.net
Electrospray Ionization (ESI): ESI is well-suited for polar molecules that can be ionized in solution. nih.govuvic.ca For this compound, analysis in positive ion mode would be expected to yield a strong signal at m/z 168, corresponding to the [M+H]⁺ ion. This provides a clear determination of the molecular weight.
Atmospheric Pressure Chemical Ionization (APCI): APCI is effective for less polar, thermally stable compounds. numberanalytics.comslideshare.net The sample is vaporized and ionized via gas-phase ion-molecule reactions. slideshare.net Similar to ESI, APCI would be expected to produce a prominent [M+H]⁺ ion at m/z 168 for this compound, with minimal initial fragmentation. Tandem MS (MS/MS) experiments can then be performed on this selected precursor ion to induce and analyze fragmentation pathways in a controlled manner. nih.gov
Table 4: Expected Mass Spectrometry Peaks for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Ionization Method |
| 168 | [M+H]⁺ (Protonated Molecule) | ESI, APCI |
| 167 | [M]⁺• (Molecular Ion) | EI (Electron Impact) |
| 152 | [M-CH₃]⁺ | EI |
| 124 | [M-C₃H₇]⁺ or [M+H-C₃H₈]⁺ | EI, ESI/APCI (MS/MS) |
Tandem Mass Spectrometry (MS/MS) for Daughter Ion Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the structural elucidation of compounds by examining the fragmentation of a specific precursor ion. rsc.orgmdpi.com In the context of this compound, MS/MS analysis provides invaluable insights into its molecular structure by inducing fragmentation and analyzing the resulting daughter ions.
The process begins with the ionization of the this compound molecule, typically forming a protonated molecule [M+H]⁺, which is then selected as the precursor ion in the first mass analyzer. This precursor ion is subsequently introduced into a collision cell, where it collides with an inert gas (such as argon or nitrogen), leading to collision-induced dissociation (CID). The energy from these collisions causes the precursor ion to fragment into smaller, characteristic daughter ions. These daughter ions are then analyzed in a second mass spectrometer, generating a tandem mass spectrum. scirp.orgnih.gov
The fragmentation of this compound is expected to occur at the weakest bonds and lead to the formation of stable fragments. Based on the structure of this compound and known fragmentation patterns of related aromatic thioethers and anilines, several key fragmentation pathways can be predicted. rsc.orgdavcollegekanpur.ac.in The primary sites for fragmentation would likely be the C-S bond and the isopropyl group.
A plausible fragmentation pathway involves the cleavage of the isopropyl group. Loss of a methyl radical (•CH₃) from the isopropyl moiety would result in a stable secondary carbocation. Another significant fragmentation would be the cleavage of the C-S bond, leading to the formation of an aminophenyl radical and an isopropyl-thiol cation, or vice-versa depending on charge distribution. The fragmentation of the aniline (B41778) ring itself is also possible, though typically requires higher collision energies.
| Proposed Daughter Ion | m/z (amu) | Proposed Structure/Origin |
| [C₉H₁₃NS + H]⁺ | 168.09 | Precursor Ion (Protonated Molecule) |
| [C₈H₁₀NS]⁺ | 152.06 | Loss of a methyl radical (•CH₃) from the isopropyl group. |
| [C₆H₆N]⁺ | 92.05 | Cleavage of the S-C(isopropyl) bond with charge retention on the aniline moiety. |
| [C₃H₇S]⁺ | 75.02 | Cleavage of the C(aryl)-S bond with charge retention on the isopropylthio group. |
| [C₆H₅]⁺ | 77.04 | Fragmentation of the aniline ring. |
This table is illustrative and based on predicted fragmentation patterns. Actual experimental data may vary.
X-ray Diffraction and X-ray Spectroscopy for Solid-State Structure and Electronic Configuration
X-ray diffraction (XRD) and X-ray spectroscopy are fundamental techniques for determining the three-dimensional atomic arrangement in the solid state and probing the electronic configuration of a compound. rsc.orgiucr.org
X-ray Diffraction (XRD) analysis of a single crystal of this compound would provide precise information about its crystal structure, including the unit cell dimensions, space group, and the positions of each atom within the crystal lattice. mdpi.comresearchgate.net This information reveals details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal. rsc.org
A hypothetical table of crystallographic data for this compound is presented below, based on typical values for substituted aniline compounds. rsc.orgresearchgate.net
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002 |
| Z | 4 |
This table contains hypothetical data for illustrative purposes, as experimental crystallographic data for this compound is not currently available.
X-ray Spectroscopy , such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS), provides information about the electronic configuration of the constituent atoms. XPS can be used to determine the elemental composition and the chemical states of the carbon, nitrogen, and sulfur atoms in this compound by measuring the binding energies of their core-level electrons. Variations in these binding energies can provide insights into the chemical environment and bonding within the molecule.
Computational Chemistry Investigations of 4 Isopropylthioaniline and Its Derivatives
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, offering a favorable balance between computational cost and accuracy for studying the electronic structure of molecules. ajchem-a.com DFT methods are used to determine the ground-state electronic energy of a molecule by focusing on the electron density rather than the complex many-electron wavefunction. chemrxiv.org For 4-Isopropylthioaniline, DFT calculations provide fundamental insights into its geometry, orbital energies, and spectroscopic characteristics.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves calculating the molecular energy at various atomic arrangements until a minimum energy conformation is found. chemrxiv.org For this compound, this is typically performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p), which provides a reliable description of molecular structures. nih.govmdpi.com
Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p)) This table presents illustrative data typical for this class of molecule, as specific published values were not available.
| Parameter | Bond/Atoms | Predicted Value |
|---|---|---|
| Bond Length | C-S | 1.78 Å |
| S-C(isopropyl) | 1.83 Å | |
| C-N | 1.40 Å | |
| C=C (aromatic avg.) | 1.39 Å | |
| Bond Angle | C(aromatic)-S-C(isopropyl) | 103.5° |
| C-C-N (aromatic) | 120.0° |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. thaiscience.infoyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). thaiscience.infoscirp.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. acs.org
For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the sulfur atom, reflecting the electron-donating nature of both the amino group and the thioether linkage. The LUMO is typically a π* orbital distributed over the aromatic ring. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govresearchgate.net
Table 2: Calculated FMO Energies and Global Reactivity Descriptors for this compound Illustrative values based on DFT calculations for similar aniline derivatives.
| Parameter | Formula | Predicted Value (eV) |
|---|---|---|
| EHOMO | - | -5.25 |
| ELUMO | - | -0.45 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.80 |
| Ionization Potential (I) | -EHOMO | 5.25 |
| Electron Affinity (A) | -ELUMO | 0.45 |
| Chemical Hardness (η) | (I - A) / 2 | 2.40 |
| Chemical Potential (μ) | -(I + A) / 2 | -2.85 |
DFT calculations are highly effective at predicting various types of molecular spectra, which can be used to validate and interpret experimental data.
IR Spectrum: The vibrational frequencies of the molecule can be calculated to produce a theoretical infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the N-H stretches of the amino group, C-H stretches of the aromatic and isopropyl groups, and C-S stretching vibrations. scirp.org
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure.
UV-Vis Spectrum: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in an ultraviolet-visible (UV-Vis) spectrum. mdpi.comnih.govrsc.org This analysis reveals the nature of the electronic transitions, typically π → π* transitions within the aromatic system, which are responsible for the molecule's absorption of light. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Space and Interactions
While DFT provides a static picture of a single, optimized molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. uic.edu MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals conformational changes and intermolecular interactions. nih.govchemrxiv.org
For this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent, such as water, to mimic solution conditions. mdpi.com The simulation would track the molecule's movements over nanoseconds or longer, yielding valuable information about:
Conformational Flexibility: MD explores the accessible conformational space, particularly the rotation around the C-S bonds and the flexibility of the isopropyl group. This reveals the dominant shapes the molecule adopts in solution. mdpi.com
Solvation Structure: The simulation shows how solvent molecules arrange themselves around the solute. The analysis of radial distribution functions can quantify the structure of water molecules around the hydrophilic amino group and the more hydrophobic isopropylthio moiety.
Hydrogen Bonding: The dynamics of hydrogen bonds between the amino group of this compound and surrounding water molecules can be monitored, providing insight into its solubility and interactions in aqueous environments. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov The fundamental principle is that the structural or physicochemical properties of a molecule determine its activity. nih.govmedium.com
A QSAR study involving this compound would typically involve a dataset of structurally related thioaniline derivatives with measured biological activity (e.g., enzyme inhibition or receptor binding). nih.govmdpi.commdpi.com The process involves:
Descriptor Calculation: For each molecule in the series, including this compound, a set of numerical parameters known as molecular descriptors is calculated. These can include electronic descriptors (from DFT, such as HOMO/LUMO energies), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., LogP). nih.govresearchgate.net
Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a selection of descriptors to the biological activity. sciprofiles.com
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
A hypothetical QSAR equation might look like: log(Activity) = c₀ + c₁(LogP) - c₂(E LUMO) + c₃(Steric_Descriptor)
Such a model could then be used to predict the activity of new, unsynthesized thioaniline derivatives and guide the design of more potent compounds.
Machine Learning and Artificial Intelligence Applications in Thioaniline Chemistry
The application of Machine Learning (ML) and Artificial Intelligence (AI) in chemistry is a rapidly growing field that extends beyond traditional QSAR modeling. epfl.chyoutube.com While QSAR typically relies on linear statistical models, ML employs more complex, non-linear algorithms like Random Forests, Support Vector Machines, and Artificial Neural Networks. chemrxiv.orgnih.gov
In the context of thioaniline chemistry, ML models can be trained on large datasets of compounds to perform a variety of tasks:
Property Prediction: ML models can predict a wide range of physicochemical properties (e.g., solubility, boiling point) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties for molecules like this compound with high accuracy. chemrxiv.orgresearchgate.net Graph Neural Networks, a type of deep learning model, can learn directly from the molecular graph structure, bypassing the need for pre-calculated descriptors. chemrxiv.org
Accelerating Discovery: AI can be used to screen vast virtual libraries of potential thioaniline derivatives to identify candidates with desired property profiles, significantly speeding up the initial stages of drug or materials discovery. sciencedaily.comhpcwire.com
Reaction Prediction: AI tools are being developed to predict the outcomes of chemical reactions, suggesting optimal synthesis pathways for novel thioaniline derivatives. youtube.com
These advanced computational approaches provide powerful, data-driven methods to explore the chemical space around this compound, offering predictions and insights that can accelerate scientific innovation.
Utility of 4 Isopropylthioaniline in Advanced Organic Synthesis Methodologies
Role as a Key Intermediate in Complex Molecule Construction
The strategic placement of the amino and isopropylthio groups on the aniline (B41778) ring makes 4-isopropylthioaniline a crucial intermediate in the multi-step synthesis of complex organic molecules. These functional groups provide handles for a variety of chemical modifications, allowing for the sequential and controlled addition of molecular complexity. The amino group can be readily acylated, alkylated, or diazotized to introduce new functionalities or to facilitate coupling reactions. Simultaneously, the sulfur atom of the isopropylthio group can be oxidized to sulfoxide (B87167) or sulfone, modulating the electronic properties of the aromatic ring and influencing the regioselectivity of subsequent reactions.
Application as a Building Block in Heterocyclic Compound Synthesis
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of a variety of sulfur- and nitrogen-containing heterocycles. The presence of both a nucleophilic nitrogen and an activatable aromatic ring allows it to participate in various cyclization reactions.
One of the most common applications of this compound in heterocyclic synthesis is in the construction of benzothiazoles. The reaction of this compound with appropriate reagents, such as potassium thiocyanate (B1210189) in the presence of an oxidizing agent, leads to the formation of 2-amino-6-isopropylthiobenzothiazole. This benzothiazole (B30560) derivative can then be further functionalized to generate a library of compounds for biological screening. Another important application is in the synthesis of quinoline-based structures. Through reactions like the Skraup or Doebner-von Miller synthesis, where anilines are reacted with α,β-unsaturated carbonyl compounds, this compound can be converted into substituted quinolines, which are known for their diverse pharmacological activities.
The following table summarizes some of the heterocyclic systems that can be synthesized from this compound:
| Heterocyclic System | Synthetic Method | Key Reagents |
| Benzothiazoles | Oxidative Cyclization | Potassium Thiocyanate, Bromine |
| Quinolines | Skraup Synthesis | Glycerol, Sulfuric Acid, Oxidizing Agent |
| Phenothiazines | Thionation | Sulfur, High Temperature |
| Benzimidazoles | C-H activation/amidation/cyclization | Dioxazolones |
Employment in Directed C-H Functionalization Strategies
The development of methods for the direct functionalization of carbon-hydrogen (C-H) bonds is a major focus in modern organic synthesis, as it offers a more atom- and step-economical approach to creating complex molecules. uantwerpen.be In this context, the functional groups present in a molecule can be used to direct a catalyst to a specific C-H bond, ensuring high regioselectivity. The amino group of aniline derivatives can act as a directing group, typically for ortho-C-H functionalization. uantwerpen.be
While the amino group itself can direct ortho-functionalization, it is often converted into a more robust directing group, such as an amide or a pyridine-based group, to achieve higher efficiency and broader substrate scope. For aniline derivatives, these directing groups facilitate the formation of a metallacyclic intermediate, which then undergoes C-H activation at the ortho position. uantwerpen.be Although direct examples specifically detailing this compound in published C-H functionalization studies are not prevalent, the principles apply to aniline derivatives in general. rsc.orgnih.gov The presence of the para-isopropylthio group would electronically influence the reactivity of the aromatic ring, potentially affecting the efficiency and outcome of such directed C-H functionalization reactions. Research has shown that electron-rich anilines can be effective in these transformations. rsc.org
Strategies for remote C-H functionalization, at the meta or para positions, are also being developed. nih.govacs.org These often rely on the use of specialized ligands or templates that can bridge the distance between the directing group and the target C-H bond. nih.gov For a para-substituted compound like this compound, directed C-H functionalization would primarily target the ortho C-H bonds relative to the directing group on the nitrogen.
Precursor for Advanced Organic Reagents and Ligands
The chemical versatility of this compound makes it an excellent starting material for the synthesis of more complex organic reagents and ligands used in catalysis and synthesis. The amino group can be readily transformed into other functionalities, such as isocyanates, isothiocyanates, or phosphines, which are themselves valuable reagents.
For example, diazotization of this compound followed by a Sandmeyer-type reaction can introduce a wide range of substituents onto the aromatic ring, creating a family of novel arylating agents. Furthermore, the aniline can be used to synthesize multidentate ligands for transition metal catalysis. By reacting this compound with appropriate electrophiles, it is possible to introduce coordinating groups, such as phosphines, pyridines, or oxazolines. The resulting ligands can then be used to prepare transition metal complexes with tailored catalytic activities.
The isopropylthio group can also play a role in the properties of the final ligand. The sulfur atom itself can act as a soft donor, coordinating to transition metals and influencing the electronic and steric environment of the catalytic center. This can lead to improved catalytic performance in terms of activity, selectivity, and stability. The synthesis of such ligands often involves a modular approach, where the this compound core is systematically modified to fine-tune the ligand's properties for a specific catalytic application.
Catalytic Applications and Ligand Design Incorporating 4 Isopropylthioaniline Scaffolds
Metal-Catalyzed Transformations Utilizing Thioaniline Ligands
No research findings specifically detailing the use of 4-isopropylthioaniline as a ligand in metal-catalyzed transformations were identified.
Organocatalytic Systems Derived from this compound
No literature was found describing the development or application of organocatalytic systems derived from the this compound scaffold.
Asymmetric Catalysis with Chiral Thioaniline-Based Ligands
There is no available research on the synthesis or application of chiral ligands derived from this compound for asymmetric catalysis.
Catalyst Performance Optimization and Mechanistic Studies in Catalysis
No mechanistic studies or research on the optimization of catalyst performance involving this compound were found in the available literature.
Interdisciplinary Research Perspectives and Future Directions
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of fine chemicals and pharmaceutical intermediates is increasingly moving from traditional batch processing to continuous flow chemistry. rroij.com This paradigm shift is driven by the numerous advantages offered by flow reactors, such as superior heat and mass transfer, enhanced safety profiles, improved reproducibility, and simplified scalability. soci.orgnih.govorganic-chemistry.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like residence time, stoichiometry, temperature, and pressure. organic-chemistry.orgwikipedia.org This level of control often leads to higher yields, fewer byproducts, and the ability to safely handle hazardous reagents and unstable intermediates. stolichem.comosti.gov
For a molecule like 4-Isopropylthioaniline, transitioning its synthesis or the synthesis of its derivatives to a continuous flow platform offers considerable potential. Batch processes can be lengthy; for example, a batch reaction to produce a related tribromomethyl sulfone required 22 hours to reach completion. researchgate.net In contrast, flow processes can drastically reduce reaction times, sometimes to mere minutes, while increasing productivity. soci.org The high surface-to-volume ratio in flow reactors, which can be 500 times greater than in a standard flask, allows for efficient management of exothermic reactions and rapid optimization. stolichem.com The scalability of flow processes is also more straightforward, often involving "numbering-up" (running multiple reactors in parallel) or simply extending the run time, which avoids the complex redevelopment often required when scaling up batch reactors. soci.orgnih.gov
Automated synthesis platforms, integrated with flow reactors, can further accelerate research by enabling high-throughput screening of reaction conditions and rapid library synthesis of this compound derivatives for further study. osti.gov
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Stoichiometry | Defined by the concentration and volume ratio of reagents added to the vessel. | Defined by the concentration and relative flow rates of reagent streams. |
| Reaction Time | The duration the vessel is held at specific conditions (e.g., 22 hours). researchgate.net | Expressed as "residence time," the time reagents spend in the reactor, controlled by reactor volume and flow rate. |
| Heat Transfer | Limited by the surface area-to-volume ratio of the vessel, can be inefficient on a large scale. | Excellent heat transfer due to a high surface area-to-volume ratio, allowing for better temperature control. stolichem.com |
| Scalability | Often requires significant process redevelopment for larger vessels. soci.org | More straightforward, achieved by running the system for longer or by numbering-up. nih.gov |
Exploration of Novel Reactivity Manifolds and Applications
The functional groups of this compound—the primary amine and the thioether—are hubs for exploring novel chemical reactions. The thioether moiety can be oxidized to form the corresponding sulfoxides and sulfones, which can significantly alter the electronic properties and biological activity of the molecule. nih.gov This transformation is a key step in the synthesis of novel kinase inhibitors, where the sulfoxide (B87167) intermediates are crucial for subsequent reactions. nih.gov
Furthermore, the presence of the amine and thioether groups allows for a range of transformations. The amino group can undergo reactions like acylation, alkylation, and diazotization, paving the way for a wide array of derivatives. doi.org Research into transition-metal-free difunctionalization of sulfur nucleophiles and electrophilic vinylation of thiols under mild conditions highlights modern synthetic strategies that could be applied to this compound. diva-portal.org Such methods provide straightforward access to complex alkenes and other functionalized molecules. diva-portal.org The development of one-pot strategies can provide facile access to electron-rich thioanilines and their derivatives. diva-portal.org These new reactivity pathways are essential for creating libraries of compounds for screening in materials science and medicinal chemistry. For example, β-enaminones, synthesized from thioanilines, are valuable precursors for compounds with anti-inflammatory, antibacterial, and anticancer properties. dntb.gov.ua
| Functional Group | Reaction Type | Potential Product Class | Reference |
|---|---|---|---|
| Thioether (-S-iPr) | Oxidation | Sulfoxides, Sulfones | nih.gov |
| Thioether (-S-iPr) | S-Vinylation | Vinyl Sulfides | diva-portal.org |
| Amino (-NH₂) | Acylation | Amides | doi.org |
| Aromatic Ring | Electrophilic Substitution | Halogenated, Nitrated Derivatives | |
| Combined Reactivity | Condensation with Ynones | β-Enaminones | dntb.gov.ua |
Advanced Materials Science Applications Beyond Traditional Organic Chemistry
The structural features of this compound make it a promising candidate for applications in advanced materials science. Thioaniline moieties can be polymerized to create poly(thioaniline)s, which are of interest for their potential electronic and optical properties. The incorporation of sulfur into a polymer backbone can influence conductivity and charge-transport properties, making such materials relevant for organic electronics.
Beyond polymers, this compound can serve as a building block for creating specialized materials. Its derivatives could be explored for the development of corrosion inhibitors or optically luminescent materials. dntb.gov.ua A forward-looking application lies in the creation of bio-hybrid systems. Research has shown that photosynthetic proteins can be combined with nanomaterials to create light-harvesting devices. researchgate.net The functional groups on molecules like this compound could be used to mediate the self-assembly of such complex systems, tethering biological components to inorganic surfaces to create novel photodetectors or solar cells. researchgate.net
Synergistic Approaches in Chemical Biology and Medicinal Chemistry Research
In medicinal chemistry, this compound can be viewed as a "privileged scaffold"—a molecular framework that is amenable to the synthesis of a wide range of biologically active compounds. Thiophene derivatives, which share structural similarities, are present in numerous FDA-approved drugs. rsc.org Thioaniline derivatives have been investigated for a range of biological activities, including as agricultural fungicides and potential drug candidates against various diseases. epo.orgmdpi.com
A particularly promising future direction is the exploration of synergistic effects, where a this compound derivative is combined with another therapeutic agent to enhance efficacy. nottingham.ac.uk Combination therapy is a key strategy to combat multidrug-resistant bacteria. nih.gov Antimicrobial peptides, for instance, can disrupt bacterial membranes, which in turn allows conventional antibiotics greater access to their intracellular targets. nih.gov This synergistic action can lead to a significant reduction in the minimum inhibitory concentration (MIC) of the antibiotic. nih.gov Derivatives of this compound could be designed to have such membrane-disrupting properties or to inhibit specific bacterial enzymes, creating a powerful synergistic combination with existing antibiotics. nih.gov This approach could revitalize antibiotics that have lost effectiveness due to resistance.
| Antibiotic | Combination with Peptide | Observed Effect |
|---|---|---|
| Ampicillin | Trp-containing AMPs | 32- to 64-fold reduction in MIC |
| Erythromycin | Trp-containing AMPs | 16- to 32-fold reduction in MIC |
| Penicillin | Trp-containing AMPs | 16- to 32-fold reduction in MIC |
| Tetracycline | Trp-containing AMPs | Synergistic or Additive Activity |
Emerging Computational and Analytical Paradigms in Thioaniline Research
Modern chemical research is heavily reliant on computational and advanced analytical techniques to accelerate discovery. For this compound and its derivatives, these tools are invaluable. In silico (computational) methods are becoming indispensable for predicting molecular properties and guiding experimental work. frontiersin.org
Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure, geometry, and reactivity of molecules. researchgate.netmdpi.com DFT calculations can predict spectroscopic data (like IR and Raman spectra), analyze frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity, and calculate the energies of reaction intermediates and transition states to elucidate reaction mechanisms. diva-portal.orgresearchgate.netresearchgate.net This predictive power saves significant laboratory time and resources.
Virtual screening is another critical computational paradigm, where large libraries of compounds are computationally "docked" to the active site of a biological target, such as a protein or enzyme. nottingham.ac.uknih.govnih.gov This process can identify potential drug candidates from thousands of molecules, prioritizing which ones should be synthesized and tested in the lab. nottingham.ac.uknih.gov For this compound, virtual screening could be used to screen a library of its derivatives against targets for cancer or infectious diseases. nottingham.ac.uknih.gov Following in silico studies, advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are essential for the structural confirmation and purity assessment of newly synthesized compounds. nih.govresearchgate.net
| Paradigm/Technique | Application | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Predicting molecular structure, vibrational spectra, reaction mechanisms, and electronic properties. | diva-portal.orgresearchgate.netmdpi.com |
| Virtual (In Silico) Screening | Identifying potential biological targets and prioritizing compounds for synthesis and testing. | nottingham.ac.uknih.gov |
| Molecular Dynamics (MD) Simulation | Assessing the stability of a ligand-protein complex over time. | nih.govnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Determining the purity of synthesized compounds. | nih.gov |
| Nuclear Magnetic Resonance (NMR) | Elucidating the chemical structure of molecules. | doi.orgresearchgate.net |
Q & A
Q. What are the standard synthetic routes for 4-isopropylthioaniline, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of 4-nitrothiophenol with isopropyl halides followed by catalytic hydrogenation to reduce the nitro group. Optimization includes solvent selection (e.g., DMF for polar intermediates) and temperature control (40–60°C for substitution; 80–100°C under H₂ for reduction). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) and characterize intermediates using melting point analysis and FTIR (e.g., disappearance of NO₂ stretches at ~1520 cm⁻¹ post-reduction). Yield improvements (≥70%) are achievable using Pd/C (5% w/w) under 3 atm H₂ pressure .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Purity is assessed via HPLC (C18 column, methanol:water 70:30, UV detection at 254 nm). Structural confirmation requires ¹H NMR (δ 1.3 ppm for isopropyl CH₃, δ 3.1 ppm for SCH(CH₂CH₃)₂, and δ 6.8–7.2 ppm for aromatic protons) and LC-MS (m/z 181 [M+H]⁺). Quantify impurities (e.g., residual solvents) using GC-MS with headspace sampling. Cross-validate with elemental analysis (C, H, N, S) to confirm stoichiometry .
Q. What are the key stability considerations for storing this compound, and how can degradation be mitigated?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation of the thioether group. Degradation products (e.g., sulfoxide/sulfone derivatives) are detectable via HPLC retention time shifts. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess shelf life. Add antioxidants like BHT (0.01% w/w) if oxidation is observed .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic coupling reactions?
- Methodological Answer : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. These predict nucleophilic/electrophilic sites. For example, the sulfur atom’s high Fukui f⁻ value (≥0.25) indicates susceptibility to electrophilic attack. Validate predictions experimentally via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl halides, monitoring regioselectivity via ¹H NMR .
Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 3.1 ppm vs. 3.3 ppm for SCH) may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Use 2D NMR (COSY, HSQC) to assign coupling patterns. Cross-reference with X-ray crystallography (if crystalline) to confirm spatial arrangement. For ambiguous MS fragments, employ high-resolution Q-TOF MS to distinguish isobaric interferences .
Q. How can researchers design experiments to probe the electronic effects of the isopropylthio group on aromatic substitution patterns?
- Methodological Answer : Synthesize nitro-substituted analogs and monitor nitration (HNO₃/H₂SO₄) regioselectivity via HPLC. Compare with DFT-calculated electrostatic potential maps (e.g., Mulliken charges on aromatic carbons). Kinetic studies (UV-Vis monitoring at 300 nm) quantify activation barriers for meta vs. para substitution. Correlate results with Hammett σ constants for –S(CH₂CH₃)₂ (σ ≈ 0.15) to explain directing effects .
Q. What statistical approaches are recommended for validating reproducibility in synthetic batches of this compound?
- Methodological Answer : Use ANOVA to compare yields (n=5 batches) under fixed conditions (solvent, catalyst loading). Apply Grubbs’ test to identify outliers. For impurity profiles, employ principal component analysis (PCA) on GC-MS datasets to detect systematic variations. Report confidence intervals (95%) for purity assays and RSD thresholds (<5% for critical parameters) .
Data Analysis & Interpretation
Q. How should researchers address missing or inconsistent data in thermodynamic studies (e.g., ΔH of formation)?
- Methodological Answer : Use multiple calorimetric methods (DSC for solid-state, solution calorimetry for solvated species) and apply the Kistiakowsky-Huffmann equation for gas-phase corrections. For inconsistencies, perform sensitivity analysis via Monte Carlo simulations to quantify error propagation. Cross-check with computational values (Gaussian09, CBS-QB3) to identify methodological biases .
Q. What protocols ensure rigorous validation of analytical methods (e.g., HPLC) for this compound quantification?
- Methodological Answer : Follow ICH Q2(R1) guidelines:
- Linearity : 5-point calibration (R² ≥ 0.998).
- Accuracy : Spike recovery (98–102%) at 80%, 100%, 120% levels.
- Precision : Intraday/interday RSD ≤ 2%.
- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.
Document robustness by varying flow rate (±0.1 mL/min) and column temperature (±2°C) .
Experimental Design & Optimization
Q. How can researchers systematically optimize reaction conditions for novel derivatives of this compound?
- Methodological Answer :
Use design of experiments (DoE) with response surface methodology (RSM). Variables: temperature (X₁), catalyst loading (X₂), solvent polarity (X₃). Responses: yield (Y₁), purity (Y₂). Analyze via Minitab to identify interactions (e.g., X₁X₂ > 0 indicates synergistic effects). Validate optimal conditions (e.g., 60°C, 2 mol% catalyst, THF) with triplicate runs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
